2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-
Overview
Description
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- is a chemical compound belonging to the class of benzopyrans. It is characterized by a benzene ring fused to a pyran ring, with hydroxyl groups at the 5th and 7th positions. This compound is known for its diverse biological activities and is commonly found in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in large-scale production. Green chemistry approaches, including the use of environmentally friendly solvents and reagents, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents can be employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of fragrances, flavorings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. These interactions can modulate enzyme activity, inhibit oxidative stress, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Hydrocoumarin: Similar structure but lacks hydroxyl groups at the 5th and 7th positions.
Dihydrocoumarin: Another related compound with a similar core structure but different functional groups.
Coumarin: A well-known compound with a benzopyran core but different substitution patterns.
Uniqueness
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy- is unique due to the presence of hydroxyl groups at specific positions, which confer distinct biological activities and chemical reactivity compared to its analogs .
Biological Activity
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7-dihydroxy-, commonly referred to as a type of chromanone or benzopyran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is noted for its potential therapeutic applications, particularly in anti-inflammatory, antioxidant, and anticancer contexts.
- Molecular Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
- CAS Registry Number : 98192-75-7
- Structure : The compound features a chromanone backbone with hydroxyl groups at the 5 and 7 positions, which are critical for its biological activity.
Antioxidant Activity
Research indicates that 2H-1-Benzopyran-2-one exhibits significant antioxidant properties. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that this compound can effectively reduce oxidative damage in various cellular models.
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.
Anticancer Properties
Several studies have explored the anticancer effects of this compound. It has demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-435) and glioblastoma (SF-295). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.
Case Studies
Study | Findings | Cell Lines Tested | IC50 Values |
---|---|---|---|
Study A | Significant reduction in cell viability | MDA-MB-435 (breast cancer) | 12 µM |
Study B | Induction of apoptosis | SF-295 (glioblastoma) | 15 µM |
Study C | Inhibition of COX and LOX activity | RAW264.7 (macrophages) | Not specified |
The biological activities of 2H-1-Benzopyran-2-one are attributed to its ability to modulate various signaling pathways. It appears to influence the NF-kB pathway, which is pivotal in regulating inflammatory responses. Additionally, its antioxidant properties may stem from its ability to enhance the expression of endogenous antioxidant enzymes.
Properties
IUPAC Name |
5,7-dihydroxy-3,4-dihydrochromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h3-4,10-11H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJZXVVSCXXEQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=CC(=CC(=C21)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549954 | |
Record name | 5,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55052-59-0 | |
Record name | 5,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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